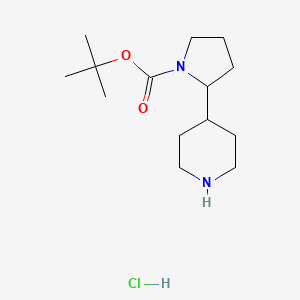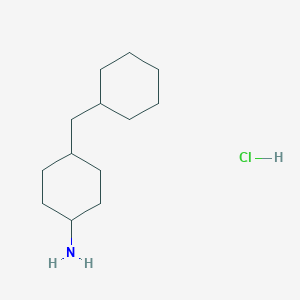
Chlorhydrate de 4-(cyclohexylméthyl)cyclohexan-1-amine
Vue d'ensemble
Description
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is known for its unique structure, which includes a cyclohexylmethyl group attached to a cyclohexan-1-amine, and it is commonly used in scientific research and industrial applications.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol .
Industrial Production Methods
In industrial settings, the production of 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride is often carried out using large-scale hydrogenation reactors with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted amines and derivatives.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but lacks the cyclohexylmethyl group.
Aminocyclohexane: Another related compound with a similar amine group but different substituents.
Uniqueness
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexylmethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
4-(cyclohexylmethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h11-13H,1-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDJGPHYSTPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


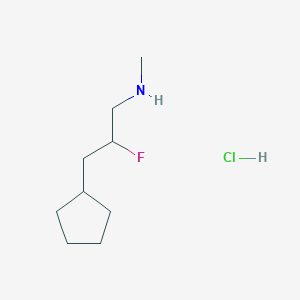

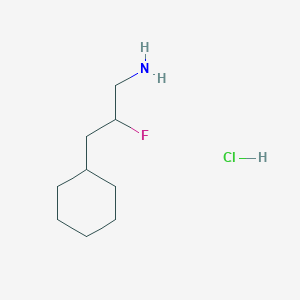
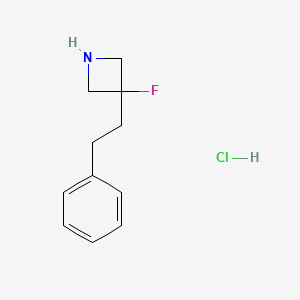
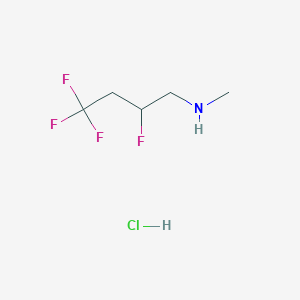
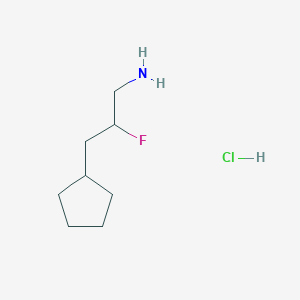
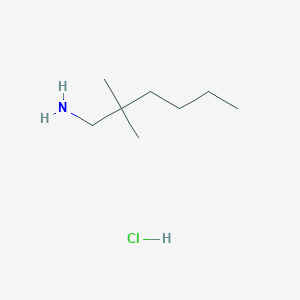
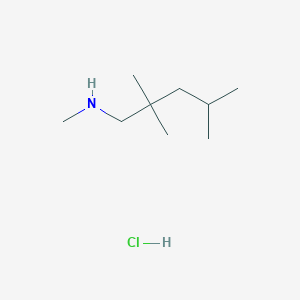
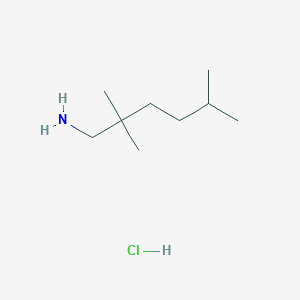
![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)
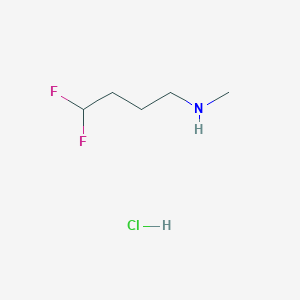
![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)
![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)
